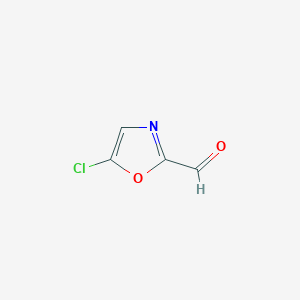![molecular formula C5H5N3O B7968198 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2h)-one](/img/structure/B7968198.png)
4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2h)-one
Übersicht
Beschreibung
4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2h)-one is a useful research compound. Its molecular formula is C5H5N3O and its molecular weight is 123.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2h)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy : 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones have been identified as potent p53-MDM2 inhibitors, offering a successful strategy for cancer therapy. These compounds exhibit significant in vitro antiproliferative activity, particularly in U2 OS and Saos-2 cells, indicating their potential in oncological pharmacotherapy (Zhou et al., 2017).
Pain Management and Anti-inflammatory Applications : Certain derivatives, specifically 3,4-Diaryl-5-[4-(acetylsulfamoyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-ones, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds have shown promise in reducing pain and inflammation, which could be beneficial in the development of new analgesic and anti-inflammatory drugs (Bobrovskaya et al., 2017).
Spectral and Structural Analysis for Drug Discovery : The spectral and structural properties of similar compounds, like 6-Amino-3-Phenyl-4-(Pyridin-4-yl)-2,4-Dihydropyrano[2,3-c]Pyrazole-5-Carbonitrile, have been studied for their relevance in drug discovery. These studies involve experimental and computational approaches to understand the binding modes of these compounds to target enzymes, highlighting their pharmaceutical importance (Kumar et al., 2020).
Antibacterial Activity : Research on 3,4-diaryl-5-(4-guanidylsulfonylphenyl)-4,6-dihydropyrrolo[3,4- c ]pyrazol-6-ones, a related class of compounds, has shown antibacterial activity. This suggests potential applications in the development of new antibacterial agents (Bobrovskaya et al., 2016).
Synthesis of Medicinally Important Compounds : Various synthetic approaches have been developed to create libraries of diversified compounds related to 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. These methods facilitate the practical synthesis of medicinally relevant compounds, exploring new chemical spaces for drug discovery (Vydzhak et al., 2021).
Eigenschaften
IUPAC Name |
4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c9-5-4-3(1-6-5)2-7-8-4/h2H,1H2,(H,6,9)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIPETYYHFBBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1)NN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2h)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B7968135.png)

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7968146.png)







